molecular formula C54H74N6O16S B11825419 N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

Cat. No.: B11825419
M. Wt: 1095.3 g/mol
InChI Key: WGXIBGJQQHWGKY-XVESOEPISA-N
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Scientific Research Applications

Scientific Research Applications

The applications of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS span various fields, including:

Bioconjugation

  • Antibody Labeling : The compound is used to biotinylate antibodies for use in immunoassays and other detection methods.
  • Protein Modification : It facilitates the modification of proteins for studying protein-protein interactions and dynamics.

Drug Delivery Systems

  • Targeted Therapy : The compound can be utilized in designing drug delivery systems that target specific cells or tissues by attaching therapeutic agents to biotinylated carriers.

Diagnostic Assays

  • ELISA and Western Blotting : this compound is employed in enzyme-linked immunosorbent assays (ELISA) and Western blotting for detecting specific proteins.

Click Chemistry

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group allows for copper-free click chemistry applications, enabling the labeling of azide-modified biomolecules without interfering with their biological functions.

Case Studies

Several studies highlight the utility of this compound in various research contexts:

Protein Interaction Studies

A study demonstrated that using this compound for biotinylating proteins allowed researchers to effectively analyze protein-protein interactions in living cells without disrupting cellular functions. This approach facilitated real-time tracking of protein interactions using fluorescence microscopy.

Development of Biosensors

In another research project, scientists developed biosensors by conjugating this compound to streptavidin-coated surfaces. The biosensors were capable of detecting low concentrations of target biomolecules, showcasing the sensitivity and specificity afforded by this compound.

Biological Activity

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a bioconjugation reagent widely used in biochemical research for labeling biomolecules. It combines a biotin moiety, a dibenzocyclooctyne (DBCO) group, and an N-hydroxysuccinimide (NHS) group linked by a polyethylene glycol (PEG) chain. This unique structure facilitates specific and efficient biotinylation of proteins and other biomolecules, enhancing their detection and purification.

  • Molecular Weight : 1095.3 g/mol
  • CAS Number : 2353409-72-8
  • Purity : ≥95%

The compound's hydrophilic PEG linker contributes to its solubility in biological systems, reducing aggregation and enhancing the accessibility of the biotin moiety for binding interactions.

This compound operates through a copper-free click chemistry mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, the DBCO group reacts with azide-containing biomolecules to form a stable triazole linkage. This reaction is advantageous as it does not require heating or catalysis, making it suitable for sensitive biological applications .

Biological Applications

  • Protein Labeling : The biotin moiety allows for the conjugation of proteins to avidin or streptavidin, facilitating detection and purification via affinity chromatography.
  • Cell Surface Biotinylation : This method is crucial for studying membrane proteins, enabling researchers to investigate their expression and localization without permeating the cell membrane .
  • PROTAC Development : As a PEG-based linker, it can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

Study 1: Efficacy in Protein Labeling

A study demonstrated that this compound effectively labeled various proteins without compromising their biological activity. The labeled proteins were subsequently purified using streptavidin affinity columns, showcasing high recovery rates and purity levels.

Study 2: Cell Surface Protein Analysis

In another research project, scientists employed this compound to biotinylate cell surface proteins on live cells. The results indicated that only exposed primary amines were labeled, allowing for accurate profiling of membrane proteins while preserving cellular integrity .

Study 3: Development of PROTACs

Research involving PROTACs highlighted the utility of this compound in creating bifunctional molecules that target specific proteins for degradation. The PEG linker improved solubility and reduced non-specific interactions, enhancing the therapeutic potential of these compounds .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
Azide-PEG4-BiotinUses azide instead of DBCODirect incorporation of azides
NHS-BiotinUses NHS for couplingMore reactive but requires specific conditions
DBCOLacks PEG linkerSimpler structure but less effective in aqueous environments

The combination of copper-free click chemistry, high solubility from PEG incorporation, and strong affinity for streptavidin makes this compound particularly valuable in live-cell studies and sensitive applications .

Properties

Molecular Formula

C54H74N6O16S

Molecular Weight

1095.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1

InChI Key

WGXIBGJQQHWGKY-XVESOEPISA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

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